Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-ethoxybenzaldehyde, methyl acetoacetate, and thiourea in the presence of a base can lead to the formation of the desired thiophene derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification steps such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the thiophene ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be employed in the study of biological processes and as a probe for investigating enzyme activities.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the amino and ethoxyphenyl groups can enhance its binding affinity and specificity for certain molecular targets. The pathways involved in its action can include inhibition or activation of enzymatic processes, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-phenylthiophene-3-carboxylate
- Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
- Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
Uniqueness
Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-4-19-11-7-5-10(6-8-11)12-9(2)20-14(16)13(12)15(17)18-3/h5-8H,4,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNZKNXQDDAADG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358002 |
Source
|
Record name | methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351158-36-6 |
Source
|
Record name | methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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